Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)- is a novel nonpeptide antagonist of the kinin B1 receptor (B1R). [] It exhibits high affinity for both human and rabbit B1Rs. [] This compound represents a significant development in the search for effective treatments for inflammation and inflammatory pain. []
While the provided literature does not explicitly detail the synthesis of Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-, it highlights that compound 11 (the compound ) was synthesized as a part of a larger study focusing on developing nonpeptide B1R antagonists. [] The study explored various chemical modifications to arrive at potent and selective antagonists. []
Acetamide, N-(4-chloro-3-trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)- functions as a competitive antagonist at the kinin B1 receptor (B1R). [] It binds with high affinity to the receptor, blocking the binding of endogenous agonists such as des-Arg9-bradykinin and Lys-des-Arg9-bradykinin. [] This competitive binding prevents the activation of the B1R and downstream signaling pathways responsible for inflammatory responses. [] The compound exhibits surmountable antagonism, indicating that its inhibitory effects can be overcome by increasing agonist concentrations. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2